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Introduction
Biotin-11-dUTP is a cornerstone of non-radioactive nucleic acid labeling in molecular biology.

This modified deoxyuridine triphosphate, a structural analog of deoxythymidine triphosphate

(dTTP), is engineered for enzymatic incorporation into DNA. Its utility lies in the high-affinity

interaction between biotin and streptavidin (or avidin), which allows for sensitive and versatile

detection of nucleic acids in a wide array of applications. This technical guide provides an in-

depth overview of biotin-11-dUTP, its chemical properties, principle of function, and detailed

protocols for its use in key molecular biology techniques.

Core Principles of Biotin-11-dUTP
Biotin-11-dUTP consists of three key components: a deoxyuridine triphosphate (dUTP) base,

a biotin molecule, and an 11-atom spacer arm linking the two. The dUTP portion allows it to be

recognized and incorporated by DNA polymerases during DNA synthesis. The biotin moiety

serves as a highly specific tag that can be detected by streptavidin or avidin conjugated to a

reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or

a fluorophore.

The 11-atom linker is crucial for the functionality of biotin-11-dUTP. It provides spatial

separation between the biotin and the dUTP, which is important for two reasons:
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Efficient Enzymatic Incorporation: The linker minimizes steric hindrance, allowing DNA

polymerases to incorporate the modified nucleotide into a growing DNA strand more

efficiently.

Accessible Biotin Moiety: The linker extends the biotin molecule away from the DNA

backbone, making it more accessible for binding to the larger streptavidin or avidin

molecules, thus enhancing detection sensitivity.

Chemical and Physical Properties of Biotin-11-dUTP
A summary of the key chemical and physical properties of biotin-11-dUTP is presented in the

table below. These properties are essential for its proper handling, storage, and use in

experimental settings.

Property Value

Molecular Formula C₂₈H₄₅N₆O₁₇P₃S (free acid)[1]

Molecular Weight 862.67 g/mol (free acid)[1]

Purity ≥ 95% (HPLC)[1]

Form Filtered solution in 10 mM Tris-HCl[1]

Concentration Typically 1.0 mM - 1.1 mM[1]

pH 7.5 ±0.5

Storage Conditions Store at -20°C

Shelf Life Typically 12 months from date of delivery

CAS Number 86303-25-5 (free acid)

Key Applications and Experimental Protocols
Biotin-11-dUTP is a versatile reagent used in a variety of molecular biology applications for the

non-radioactive labeling of DNA. Below are detailed protocols for some of the most common

techniques.
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DNA Labeling by PCR
Biotin-11-dUTP can be incorporated into DNA during the polymerase chain reaction (PCR) to

generate biotinylated DNA probes or amplicons for subsequent detection or purification.

Experimental Protocol: PCR-based DNA Labeling

Prepare the PCR Master Mix: In a sterile microcentrifuge tube, combine the following

reagents. The ratio of biotin-11-dUTP to dTTP can be optimized, but a common starting

point is a 1:3 or 1:2 ratio.

Reagent Volume (for 50 µL reaction) Final Concentration

10X PCR Buffer 5 µL 1X

25 mM MgCl₂ 3 µL 1.5 mM

dNTP mix (10 mM each of

dATP, dCTP, dGTP)
1 µL 0.2 mM each

10 mM dTTP 0.5 µL 0.1 mM

1 mM Biotin-11-dUTP 5 µL 0.1 mM

Forward Primer (10 µM) 2.5 µL 0.5 µM

Reverse Primer (10 µM) 2.5 µL 0.5 µM

DNA Template (10 ng/µL) 1 µL 0.2 ng/µL

Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 units

Nuclease-free water to 50 µL -

Perform PCR: Use a standard thermal cycling program appropriate for your primers and

template. A typical program is as follows:

Initial Denaturation: 95°C for 3 minutes

30-35 Cycles:

Denaturation: 95°C for 30 seconds
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Annealing: 55-65°C for 30 seconds

Extension: 72°C for 1 minute per kb of product length

Final Extension: 72°C for 5 minutes

Verify Labeled Product: Analyze a small aliquot of the PCR product on an agarose gel to

confirm amplification of the correct size fragment. The biotinylated DNA is now ready for

downstream applications.

Logical Workflow for PCR-based DNA Labeling

Reaction Setup

Amplification
Verification & Use

Prepare PCR Master Mix:
- 10X PCR Buffer

- MgCl₂
- dATP, dCTP, dGTP, dTTP

- Biotin-11-dUTP
- Primers

- DNA Template
- Taq Polymerase

Perform Thermal Cycling:
- Initial Denaturation

- 30-35 Cycles (Denature, Anneal, Extend)
- Final Extension

Amplify Agarose Gel ElectrophoresisVerify Downstream Applications
(e.g., Hybridization, Purification)

Proceed

Click to download full resolution via product page

Caption: Workflow for generating biotinylated DNA via PCR.

DNA Labeling by Nick Translation for In Situ
Hybridization (ISH)
Nick translation is a method to label DNA probes for use in techniques like in situ hybridization

(ISH). DNase I introduces nicks in the DNA, and DNA Polymerase I then incorporates biotin-
11-dUTP as it synthesizes new DNA from these nicks.

Experimental Protocol: Nick Translation for ISH Probes

Prepare the Reaction Mixture: Combine the following reagents in a microcentrifuge tube:
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Reagent Volume (for 50 µL reaction)

DNA to be labeled (1 µg) X µL

10X DNA Polymerase I Buffer 5 µL

dNTP mix (0.5 mM each of dATP, dCTP, dGTP) 5 µL

0.5 mM dTTP 2.5 µL

0.5 mM Biotin-11-dUTP 2.5 µL

DNase I (diluted) Y µL

DNA Polymerase I (10 U/µL) 1 µL

Nuclease-free water to 50 µL

Incubation: Incubate the reaction at 15°C for 1-2 hours.

Stop the Reaction: Add 5 µL of 0.5 M EDTA to stop the reaction.

Purification: Purify the biotinylated probe from unincorporated nucleotides using a spin

column or ethanol precipitation.

Verification: Run a small amount of the labeled probe on an agarose gel to check the size

distribution.

Experimental Workflow for Nick Translation
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Start with DNA Probe

Prepare Reaction Mix:
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- dNTPs (with Biotin-11-dUTP)
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- DNA Polymerase I
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Purify Labeled Probe
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Caption: Step-by-step workflow for DNA probe labeling via nick translation.
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Detection of Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to

detect DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase

(TdT) adds biotin-11-dUTP to the 3'-hydroxyl ends of fragmented DNA.

Experimental Protocol: TUNEL Assay for Tissue Sections

Sample Preparation: Deparaffinize and rehydrate tissue sections.

Permeabilization: Treat with Proteinase K (20 µg/mL in PBS) for 15 minutes at room

temperature to allow enzyme access to the DNA.

TdT Labeling:

Prepare the TUNEL reaction mixture fresh:

Equilibration Buffer: 45 µL

Biotin-11-dUTP (1 mM): 1 µL

TdT Enzyme: 4 µL

Apply 50 µL of the reaction mixture to the tissue section.

Incubate for 60 minutes at 37°C in a humidified chamber.

Detection:

Wash the slides with PBS.

Apply streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes at

37°C.

Wash with PBS.

Add DAB (3,3'-diaminobenzidine) substrate and incubate for 10 minutes at room

temperature. Apoptotic nuclei will stain dark brown.
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Counterstain and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin),

dehydrate, and mount.

Signaling Pathway for TUNEL Assay

Apoptotic Signal
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(Generation of 3'-OH ends)

Labeling of 3'-OH ends
with Biotin-11-dUTP

TdT Enzyme Biotin-11-dUTP

Binding of Streptavidin-HRP
to Biotin

Streptavidin-HRP Conjugate

Chromogenic Reaction

DAB Substrate

Detection of Brown Precipitate
in Apoptotic Nuclei
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Caption: The signaling cascade for the detection of apoptosis using a TUNEL assay.

Quantitative Data and Method Comparison
While precise quantitative data can vary between experiments and polymerases, the following

table summarizes key comparative aspects of biotin-11-dUTP and other non-radioactive
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labeling methods.

Feature Biotin-11-dUTP
Digoxigenin (DIG)-
dUTP

Fluorescently
Labeled dNTPs

Detection Principle
Biotin-streptavidin

interaction

Antibody-based (anti-

DIG)

Direct fluorescence

detection

Sensitivity
High, comparable to

DIG

High, comparable to

biotin

Moderate to high,

dependent on

fluorophore brightness

Signal Amplification Possible (e.g., TSA)

Possible (e.g.,

enzyme-linked

secondary antibodies)

Generally lower

amplification potential

Endogenous

Background

Can be an issue in

tissues with high

endogenous biotin

Lower endogenous

background in most

tissues

Autofluorescence can

be a concern

Multiplexing

Possible with different

reporter

enzymes/fluorophores

Possible with different

antibodies/reporters

Excellent, multiple

fluorophores can be

used simultaneously

Workflow Complexity Multi-step detection Multi-step detection
Shorter, direct

detection

Cost
Generally cost-

effective
Similar to biotin

Can be more

expensive, especially

for bright, stable dyes

Incorporation Efficiency by DNA Polymerases:

Family B polymerases (e.g., Vent, Pfu) generally show higher incorporation efficiency for

modified nucleotides like biotin-11-dUTP compared to Family A polymerases (e.g., Taq).

Complete substitution of dTTP with biotin-11-dUTP can inhibit PCR, especially with Taq

polymerase. A partial substitution is recommended for optimal results.

Effect of Linker Arm Length:
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Shorter linkers (e.g., biotin-4-dUTP) may be incorporated more efficiently by DNA

polymerases.

Longer linkers (e.g., biotin-11-dUTP, biotin-16-dUTP) facilitate better binding of streptavidin,

which can lead to enhanced detection sensitivity. Biotin-11-dUTP is often considered a good

compromise between incorporation efficiency and detection.

Conclusion
Biotin-11-dUTP remains a robust and versatile tool for the non-radioactive labeling of nucleic

acids. Its high sensitivity, coupled with the well-characterized biotin-streptavidin interaction,

makes it suitable for a broad range of applications in molecular biology, from gene detection to

apoptosis studies. By understanding the core principles and optimizing the experimental

protocols, researchers can effectively leverage biotin-11-dUTP to achieve reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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